An In-depth Technical Guide to 5-Iodo-3-methylpyrazin-2-amine (CAS: 91416-90-9)
An In-depth Technical Guide to 5-Iodo-3-methylpyrazin-2-amine (CAS: 91416-90-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-3-methylpyrazin-2-amine, a key heterocyclic intermediate in medicinal chemistry. The document details its physicochemical properties, spectroscopic profile, a plausible synthesis route with experimental protocols, and its potential applications in drug discovery based on the known bioactivity of the aminopyrazine scaffold.
Core Physicochemical Properties
5-Iodo-3-methylpyrazin-2-amine is a solid organic compound. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 91416-90-9 | [1] |
| Molecular Formula | C₅H₆IN₃ | [1] |
| Molecular Weight | 235.03 g/mol | [1] |
| Melting Point | 95-96 °C | ChemicalBook |
| Boiling Point | 324.9 ± 42.0 °C (Predicted) | ChemicalBook |
| Density | 2.017 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Solid (Form may vary) | N/A |
Synthesis and Mechanism
Proposed Synthesis Workflow
Caption: Plausible two-step synthesis of 5-Iodo-3-methylpyrazin-2-amine.
Experimental Protocols
Step 1: Synthesis of 5-Methylpyrazin-2-amine (Precursor) from 5-Methyl-2-pyrazinecarboxylic Acid [2]
This protocol is adapted from industrial preparation methods for the precursor compound. The reaction proceeds via a Curtius rearrangement.
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Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 5-methyl-2-pyrazinecarboxylic acid in dry toluene.
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Addition of Reagents: Add triethylamine and tert-butanol to the solution. Heat the mixture to 85-90 °C.
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Curtius Rearrangement: Slowly add diphenylphosphoryl azide (DPPA). Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). This forms the N-Boc protected intermediate, N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine.
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Work-up: Cool the reaction mixture and wash with sodium bicarbonate solution and brine. The organic phase is concentrated to yield the Boc-protected amine.
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Deprotection: Dissolve the N-Boc intermediate in dichloromethane and bubble hydrogen chloride gas through the solution at room temperature for 3 hours.
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Isolation: Add water and separate the aqueous phase. Neutralize the aqueous phase with a base (e.g., 30% NaOH solution) to pH 9. Extract the product with dichloromethane.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like n-heptane to yield 5-methylpyrazin-2-amine.
Step 2: Iodination of 5-Methylpyrazin-2-amine
This protocol is a generalized procedure for the electrophilic iodination of an activated aminopyrazine ring system using N-Iodosuccinimide (NIS).[3][4][5] The amino group strongly activates the pyrazine ring towards electrophilic substitution, directing the iodine to the C-5 position.
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Reaction Setup: Dissolve 5-methylpyrazin-2-amine in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
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Addition of Reagents: Add N-Iodosuccinimide (1.0 to 1.1 equivalents) to the solution.
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Catalysis: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), to activate the NIS.[4] The reaction may proceed at room temperature. Note: Iodination of 2-aminopyrazine can yield poor results, so careful optimization of solvent, temperature, and catalyst may be required.[3]
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Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
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Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 5-Iodo-3-methylpyrazin-2-amine, can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Definitive identification of 5-Iodo-3-methylpyrazin-2-amine relies on a combination of spectroscopic techniques. The expected data based on its structure are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Proton (H-6): A singlet expected around δ 7.5-8.5 ppm. Amine Protons (-NH₂): A broad singlet typically in the range of δ 4.5-6.0 ppm, which can exchange with D₂O.[6] Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.6 ppm.[7] |
| ¹³C NMR | Iodo-substituted Carbon (C-5): Expected to be significantly shielded by the iodine atom, appearing at a lower chemical shift than other aromatic carbons, possibly in the δ 90-110 ppm range. Amine-bearing Carbon (C-2): Expected to be deshielded, likely in the δ 150-160 ppm range.[8] Other Ring Carbons (C-3, C-6): Aromatic signals expected in the δ 120-150 ppm range.[8][9] Methyl Carbon (-CH₃): An upfield signal expected around δ 15-25 ppm.[8] |
| IR Spectroscopy | N-H Stretching: Two distinct bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.[6] N-H Bending (Scissoring): A strong absorption band around 1580-1650 cm⁻¹.[6] C-N Stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ region.[6] C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 235, corresponding to the molecular weight. As it contains an odd number of nitrogen atoms, the molecular weight is odd.[10] Key Fragments: Loss of iodine (M - 127) leading to a fragment at m/z = 108. Loss of HCN (from the pyrazine ring) is also a common fragmentation pathway for such heterocycles. |
Applications in Research and Drug Development
5-Iodo-3-methylpyrazin-2-amine is not typically an end-product but rather a versatile building block for synthesizing more complex, biologically active molecules. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the C-5 position.
Potential Therapeutic Applications Based on the Aminopyrazine Scaffold
The aminopyrazine core is a well-established pharmacophore found in numerous therapeutic agents. The introduction of substituents via the iodo-handle on this scaffold allows for the exploration of a wide chemical space to develop novel drugs.
Caption: Role of the core scaffold in developing diverse therapeutic agents.
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Anticancer Activity: Many pyrazine derivatives exhibit potent anticancer properties. For example, certain imidazo[1,2-a]pyrazine derivatives have shown significant activity against various cancer cell lines, including Hep-2, HepG2, and MCF-7.[11] The ability to modify the 5-position of the pyrazine ring is crucial for tuning activity and selectivity.
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Antimicrobial Agents: The pyrazine nucleus is a component of the first-line anti-tuberculosis drug, pyrazinamide.[12] Novel pyrazine derivatives continue to be explored for their activity against various bacterial and fungal pathogens.
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Kinase Inhibitors: The pyrazine scaffold is present in several kinase inhibitors used in oncology. Imidazo[1,2-a]pyrazines have been investigated as inhibitors of key kinases like IGF-IR, PI3K, and Aurora kinase.[11]
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Anti-inflammatory Activity: Aminophthalazine and aminopyridazine analogs, which share structural similarities with aminopyrazines, have been identified as potent inhibitors of PGE2 production, indicating potential as anti-inflammatory agents.[13][14]
Safety and Handling
Based on related compounds, 5-Iodo-3-methylpyrazin-2-amine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Hazard statements for the parent compound, 5-methylpyrazin-2-amine, include warnings for skin and eye irritation, and potential harm if swallowed or inhaled.[15]
Conclusion
5-Iodo-3-methylpyrazin-2-amine is a valuable and versatile heterocyclic building block. Its well-defined physicochemical properties and reactive iodo-substituent make it an important intermediate for the synthesis of diverse compound libraries. Leveraging established spectroscopic techniques for characterization and strategic synthetic modifications, researchers can effectively utilize this compound to explore and develop novel therapeutic agents across multiple disease areas, particularly in oncology and infectious diseases.
References
- 1. 2-AMINO-5-IODO-3-METHYLPYRAZINE | 91416-90-9 [amp.chemicalbook.com]
- 2. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Methylpyrazin-2-amine | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
